molecular formula C23H18Cl2O3S2 B560449 2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid CAS No. 1450888-35-3

2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid

Cat. No. B560449
M. Wt: 477.414
InChI Key: VAULNRMHUJFUGY-UHFFFAOYSA-N
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Description

Compounds with similar structures to the one you mentioned are often used in the field of medicinal chemistry. They can have various biological activities, such as antiviral or anti-inflammatory properties. The specific activities depend on the exact structure of the compound.


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including reactions like esterification, hydrazination, salt formation, and cyclization . The exact synthesis route would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. The InChI key can provide a unique identifier for the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of various complex molecular structures. For example, its derivatives were used in the creation of [Ag(PPh3)3(HL)] complexes, highlighting its role in forming compounds with intramolecular hydrogen bonds (Barreiro et al., 2011).
  • Its framework was crucial in the development of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating its application in producing compounds with antibacterial properties (Siddiqui et al., 2014).

Application in Molecular Structure and Pharmacology

  • Research on similar compounds indicates their relevance in pharmacological studies, such as the development of potential GABA B receptor antagonists (Abbenante et al., 1997).
  • These compounds also play a role in the synthesis of derivatives used in antimicrobial and antiviral research, highlighting their importance in developing new therapeutic agents (Chen et al., 2010).

Utilization in Materials Science

  • Its derivatives have been used in the synthesis of novel conformationally constrained, masked cysteines, indicating its use in advanced materials science and organic chemistry (Clerici et al., 1999).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2O3S2/c24-16-7-5-15(6-8-16)20(26)13-22(29-14-23(27)28)19-3-1-2-4-21(19)30-18-11-9-17(25)10-12-18/h1-12,22H,13-14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAULNRMHUJFUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)C2=CC=C(C=C2)Cl)SCC(=O)O)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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